Indole-5-carboxylic acid Indole-5-carboxylic acid Indole-5-carboxylic acid is an indole derivative. On electropolymerization, it affords electroactive polymer film of poly(indole-5-carboxylic-acid). Different concentrations of indole-5-carboxylic acid in sulfuric acid solution has been investigated for the preventive action against mild steel corrosion. On electropolymerization it affords a trimeric product. Characterization studies of the trimeric product by 1H NMR and various one- and two-dimensional NMR techniques have been reported.
Indole-5-carboxylic acid is an indolecarboxylic acid in which the carboxy group is the only substituent and is located at position 5. It has a role as a plant metabolite.
Brand Name: Vulcanchem
CAS No.: 1670-81-1
VCID: VC21536956
InChI: InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)
SMILES: C1=CC2=C(C=CN2)C=C1C(=O)O
Molecular Formula: C9H7NO2
Molecular Weight: 161,16 g/mole

Indole-5-carboxylic acid

CAS No.: 1670-81-1

VCID: VC21536956

Molecular Formula: C9H7NO2

Molecular Weight: 161,16 g/mole

* For research use only. Not for human or veterinary use.

Indole-5-carboxylic acid - 1670-81-1

Description

Indole-5-carboxylic acid is a compound belonging to the class of indolecarboxylic acids, characterized by the presence of a carboxylic acid group attached to an indole ring at the 5-position. It is not a naturally occurring metabolite in humans but can be found in individuals exposed to it or its derivatives, making it part of the human exposome . This compound has been identified in human blood, indicating its potential relevance in metabolic studies .

Biological and Pharmacological Relevance

Indole derivatives, including indole-5-carboxylic acid, have been explored for their potential biological activities. Compounds structurally related to indole-5-carboxylic acid, such as 1-(3-biaryloxy-2-oxopropyl)indole-5-carboxylic acids, have shown promise as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), enzymes involved in pain and inflammation pathways . These findings suggest that indole-5-carboxylic acid and its derivatives could serve as scaffolds for developing analgesic and anti-inflammatory drugs.

Table: Potential Biological Activities of Indole Derivatives

Enzyme TargetPotential ActivityReference
cPLA2αAnti-inflammatory
FAAHAnalgesic

Applications in Materials Science

Indole-5-carboxylic acid can be electropolymerized to form electroactive polymer films, which have potential applications in materials science and electronics . This property highlights the compound's versatility beyond its biological relevance.

Table: Applications in Materials Science

ApplicationDescription
ElectropolymerizationFormation of electroactive polymer films
CAS No. 1670-81-1
Product Name Indole-5-carboxylic acid
Molecular Formula C9H7NO2
Molecular Weight 161,16 g/mole
IUPAC Name 1H-indole-5-carboxylic acid
Standard InChI InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)
Standard InChIKey IENZCGNHSIMFJE-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN2)C=C1C(=O)O
Canonical SMILES C1=CC2=C(C=CN2)C=C1C(=O)O
Synonyms 5-indolecarboxylic acid
indole-5-carboxylic acid
Reference Lim et al. Targeting the interaction of AIMP2-DX2 with HSP70 suppresses cancer development. Nature Chemical Biology, doi: 10.1038/s41589-019-0415-2, published online 2 December 2019
PubChem Compound 74280
Last Modified Aug 15 2023

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